5-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

Description

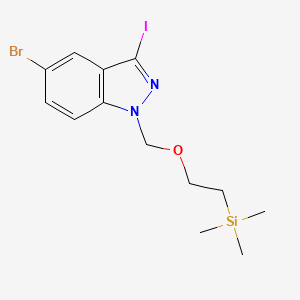

5-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is a halogenated indazole derivative featuring a bromine atom at position 5, an iodine atom at position 3, and a (2-(trimethylsilyl)ethoxy)methyl (SEM) group at position 1. The SEM group acts as a protective moiety, enhancing stability during synthetic processes, particularly in acidic or basic conditions . This compound is primarily utilized in organic synthesis as an intermediate for cross-coupling reactions and functional group transformations. Its molecular formula is C₁₃H₁₈BrIN₂OSi, with a calculated molecular weight of 453.17 g/mol.

Properties

IUPAC Name |

2-[(5-bromo-3-iodoindazol-1-yl)methoxy]ethyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrIN2OSi/c1-19(2,3)7-6-18-9-17-12-5-4-10(14)8-11(12)13(15)16-17/h4-5,8H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCIYZXJEMGNJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C2=C(C=C(C=C2)Br)C(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrIN2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729088 | |

| Record name | 5-Bromo-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918440-14-9 | |

| Record name | 5-Bromo-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is a synthetic compound with potential biological activity, particularly in the field of medicinal chemistry. This compound is part of the indazole family, which has garnered attention due to its diverse pharmacological properties. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

- Molecular Formula : C13H18BrIN2OSi

- Molecular Weight : 453.19 g/mol

- CAS Number : 1046831-94-0

Indazole derivatives, including 5-bromo-3-iodo-1H-indazole, have been investigated for their ability to interact with various biological targets. The following mechanisms have been noted:

- Kinase Inhibition : Indazoles are known to inhibit kinases, which play crucial roles in cell signaling pathways. For instance, compounds within this class have shown inhibitory effects on the FGFR (Fibroblast Growth Factor Receptor) family, which is implicated in cancer progression .

- Antiproliferative Activity : Studies have demonstrated that indazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For example, one study reported IC50 values as low as 4.1 nM against FGFR1 and 25.3 nM against KG1 cell lines .

- EGFR Inhibition : Some indazole derivatives have shown promise as EGFR (Epidermal Growth Factor Receptor) inhibitors, particularly against mutant forms associated with non-small cell lung cancer (NSCLC). Compounds were reported to have IC50 values around 5.3 nM for EGFR T790M mutants .

Biological Activity Data

The following table summarizes the biological activities reported for 5-bromo-3-iodo-1H-indazole and related compounds:

Case Studies

Recent studies have highlighted the potential of indazole derivatives in clinical settings:

- Cancer Treatment : A study focusing on a series of indazole derivatives found that certain modifications led to enhanced potency against cancer cell lines, suggesting that structural variations can significantly influence biological activity .

- Antifungal Activity : Another investigation into related pyrazole derivatives indicated that compounds featuring indazole moieties exhibited promising antifungal properties against various phytopathogenic fungi . This suggests a broader spectrum of activity for indazole-containing compounds.

Scientific Research Applications

5-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole, also known as this compound, is a chemical compound with the molecular formula C13H18BrIN2OSi and a molecular weight of 453.19 g/mol .

Names and Identifiers

Key identifiers for this compound include:

- CAS Number: 918440-14-9

- PubChem CID: 58317256

- IUPAC Name: 2-[(5-bromo-3-iodoindazol-1-yl)methoxy]ethyl-trimethylsilane

- Synonyms: A variety of synonyms are used, including this compound, 1H-Indazole, 5-bromo-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-, and 2-[(5-bromo-3-iodoindazol-1-yl)methoxy]ethyl-trimethylsilane .

Application

While the primary use of this compound is as a chemical intermediate in scientific research, specific applications are documented in patents and research publications .

- Patent Literature: Biogen Idec Ma Inc. has referenced this compound in a patent (US2011/152260 A1, 2011) .

- MAP4K1 Inhibitor Discovery: Derivatives of indazole compounds are used in the creation of MAP4K1 inhibitors . Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1) is a serine/threonine kinase that functions as an immune checkpoint downstream of T-cell receptor stimulation. Inhibiting MAP4K1 may help induce therapeutic T-cell responses in cancer patients .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness arises from its trifunctional design. Key comparisons with structurally related indazoles are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Position 1 Substituents :

- The SEM group in the target compound is bulkier and more electron-withdrawing than ethyl, 3-chloropropyl, or benzyl groups. This steric bulk may hinder nucleophilic attacks but improves stability in multi-step syntheses .

- Methoxyethyl () and benzyl () substituents offer intermediate polarity, balancing solubility and reactivity.

Position 3 Substituents: The iodine atom in the target compound enhances its utility in Sonogashira or Suzuki couplings due to iodine’s superior leaving-group ability compared to bromine or chlorine . Compounds lacking a 3-position substituent (e.g., 3a, 3b) are less reactive in such transformations.

Position 5 Bromine :

- Bromine at position 5 is a common feature in indazole derivatives, enabling further functionalization (e.g., aryl couplings).

Preparation Methods

Preparation Methods of 5-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

Stepwise Preparation

Protection of Indazole Nitrogen with SEM Group

- Reagents: 1H-indazole or halogenated indazole derivative, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), sodium hydride (NaH).

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conditions: The indazole is deprotonated with NaH at 0 °C under nitrogen, then SEM-Cl is added dropwise. The mixture is stirred overnight at room temperature.

- Work-up: Quenching with saturated ammonium chloride, extraction with diethyl ether, washing with brine, drying over sodium sulfate, and concentration.

- Purification: Silica gel column chromatography using hexane/ethyl acetate mixtures.

- Yield: Typically moderate to good yields (~60-80%).

This step produces 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole as a key intermediate.

Regioselective Metalation and Halogenation

- Metalation: The SEM-protected indazole is treated with a strong base such as TMP2Zn·2LiCl (a zinc amide base) at room temperature to metalate selectively at the 3-position.

- Halogenation: The metalated intermediate is then reacted with electrophilic halogen sources to introduce iodine at C-3.

- Bromination: The bromine at position 5 is typically introduced beforehand or controlled via selective halogenation protocols.

- Conditions: Metalation occurs at 25 °C for 1-2 hours. Subsequent halogenation is performed by adding halogenating agents under controlled temperature.

- Work-up: Quenching with aqueous ammonium chloride, extraction, drying, and concentration.

- Purification: Column chromatography using pentane/diethyl ether mixtures.

- Yields: Metalation and halogenation steps typically yield the desired dihalogenated product in good yields (60-80%).

Representative Procedure Extracted from Literature

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1. SEM Protection | 1H-indazole + NaH + SEM-Cl in DMF, 0 °C → rt overnight | 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole | Purified by silica gel chromatography |

| 2. Metalation | SEM-protected indazole + TMP2Zn·2LiCl, 25 °C, 2 h | Metalated intermediate at C-3 | Selective metalation confirmed by NMR |

| 3. Iodination | Metalated intermediate + Iodine electrophile | 3-iodo-1-SEM-indazole | Reaction at 25 °C |

| 4. Bromination | Bromination at C-5 (pre-introduced or via selective bromination) | 5-Bromo-3-iodo-1-SEM-indazole | Final compound |

Analytical Data Supporting Preparation

- NMR Spectroscopy:

- 1H-NMR signals consistent with SEM group and aromatic protons.

- Characteristic singlets for methylene protons of SEM at ~5.7 ppm.

- Mass Spectrometry:

- High-resolution mass spectra confirm molecular ion at m/z 453.19 (M+).

- Purification:

- Silica gel chromatography using pentane:diethyl ether ratios from 10:1 to 3:1 effectively separates product from impurities.

Research Findings and Notes

- The SEM protective group is stable under metalation and halogenation conditions, enabling selective functionalization at C-3 and C-5 positions on the indazole ring.

- TMP2Zn·2LiCl base offers regioselective zincation at the 3-position, facilitating subsequent electrophilic iodination.

- Bromination at position 5 can be introduced either prior to SEM protection or via selective bromination after protection.

- The use of palladium-catalyzed cross-coupling reactions is common for further functionalization but is outside the scope of this preparation-focused article.

- Purification by silica gel chromatography is standard, with solvent systems optimized for the polarity of the SEM-protected halogenated indazole.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Key Observations | Yield Range (%) |

|---|---|---|---|

| SEM Protection | NaH, SEM-Cl, DMF, 0 °C to rt, overnight | Efficient N-protection, stable SEM | 60-80 |

| Regioselective Metalation | TMP2Zn·2LiCl, THF, 25 °C, 1-2 h | Selective C-3 metalation | >90 (conversion) |

| Electrophilic Iodination | Iodine electrophile, 25 °C | High regioselectivity | 70-85 |

| Bromination | Selective bromination or pre-halogenated | Position 5 bromination | 60-80 |

| Purification | Silica gel chromatography, pentane/ether | Clean isolation | — |

Q & A

Q. How can bioactive derivatives be developed for pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.